2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide, followed by heating with nickel nitrate in ethanol . This method allows for the formation of the indolizine core structure, which is then further functionalized to obtain the desired compound.
Chemical Reactions Analysis
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation and nickel nitrate for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of indolizidine alkaloids and other functional dyes . In biology and medicine, indolizine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents . The compound’s unique structure allows for interactions with various molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indolizine core structure allows for binding to various receptors and enzymes, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as 2-(pyridin-2-yl)acetonitrile and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . These compounds share similar core structures but differ in their functional groups and biological activities. The unique substitution pattern of this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)indolizine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13(2)15(9-12)16-10-14-5-3-4-8-18(14)17(16)11-19/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIGMMMHZBRJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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